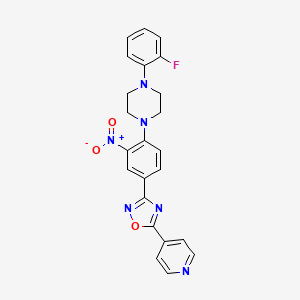
N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide is a chemical compound that has been studied extensively for its potential applications in scientific research. It is a cyclopropane-containing compound that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied in detail. In
Mechanism of Action
The mechanism of action of N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide involves the inhibition of acetylcholinesterase and butyrylcholinesterase. These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that is involved in cognitive function. By inhibiting these enzymes, N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide increases the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide have been studied in vitro and in vivo. In vitro studies have shown that it can inhibit acetylcholinesterase and butyrylcholinesterase with IC50 values in the micromolar range. In vivo studies in rats have shown that it can improve cognitive function in a dose-dependent manner.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide is its potential as an inhibitor of acetylcholinesterase and butyrylcholinesterase. This can have potential applications in the treatment of Alzheimer's disease and other neurological disorders. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide. One direction is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another direction is the study of its potential as an inhibitor of other enzymes and its potential applications in other areas of scientific research. Additionally, the development of more soluble derivatives of this compound could lead to improved applications in lab experiments.
Synthesis Methods
N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide can be synthesized using various methods. One of the most common methods is the reaction of 2-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline with cyclopropanecarbonyl chloride in the presence of a base. This reaction results in the formation of N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide as a white solid.
Scientific Research Applications
N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)cyclopropanecarboxamide has been studied extensively for its potential applications in scientific research. It has been found to have potential as an inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine, and their inhibition can lead to increased levels of acetylcholine in the brain. This can have potential applications in the treatment of Alzheimer's disease and other neurological disorders.
properties
IUPAC Name |
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c22-17(13-10-11-13)19-15-9-5-4-8-14(15)18-20-16(21-23-18)12-6-2-1-3-7-12/h1-9,13H,10-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPINATUUZNTKRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopropanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


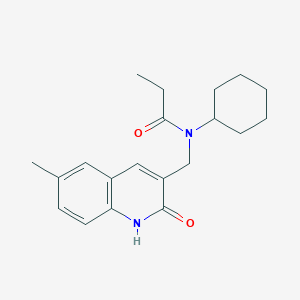
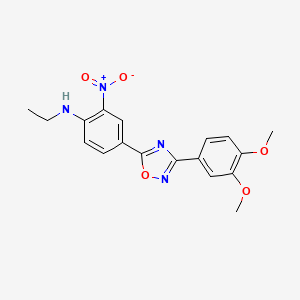
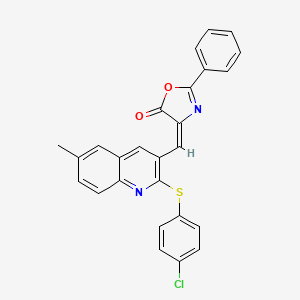
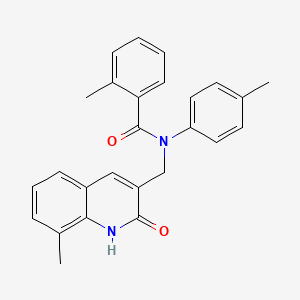
![6-(4-methylpiperidine-1-carbonyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7712050.png)
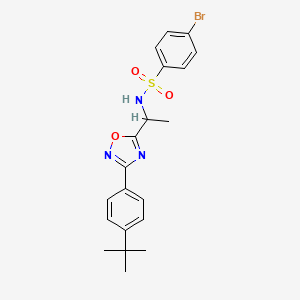
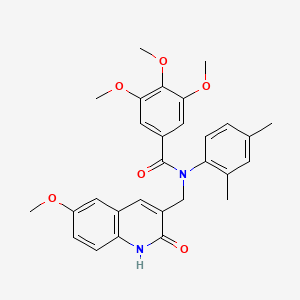
![N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7712065.png)

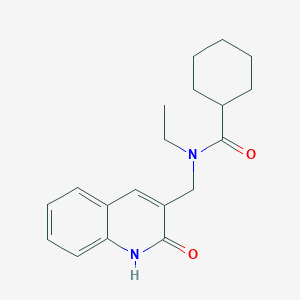
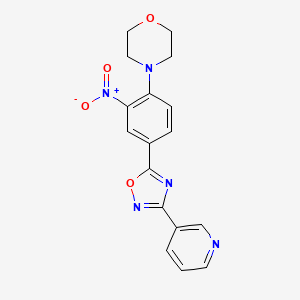
![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7712104.png)
